molecular formula C8H11F2N3O2 B2680757 Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate CAS No. 2247207-61-8

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate

Cat. No.: B2680757
CAS No.: 2247207-61-8
M. Wt: 219.192
InChI Key: UKRVFFVVMYHQDP-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group and the pyrazole ring in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents . This process can be carried out under various conditions, including the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry might be employed to optimize the reaction conditions and improve production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism by which Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrazole ring may participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-(trifluoromethyl)-5-methylpyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(chloromethyl)-5-methylpyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(bromomethyl)-5-methylpyrazol-4-yl]amino]acetate

Uniqueness

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it valuable in various applications .

Properties

IUPAC Name

methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O2/c1-5-6(11-4-7(14)15-2)3-12-13(5)8(9)10/h3,8,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRVFFVVMYHQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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